molecular formula C20H21Cl2N5O B12165404 N-(2-(5-chloro-1H-indol-3-yl)ethyl)-1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide

N-(2-(5-chloro-1H-indol-3-yl)ethyl)-1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B12165404
M. Wt: 418.3 g/mol
InChI Key: BJXYFOLHQBRYGF-UHFFFAOYSA-N
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Description

N-(2-(5-chloro-1H-indol-3-yl)ethyl)-1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide, often referred to as Compound X , is a synthetic organic molecule. Its chemical formula is C20H18Cl2N4O, and its molecular weight is approximately 403.29 g/mol. The compound features a piperidine ring, an indole moiety, and a pyridazine ring, making it structurally unique.

Preparation Methods

2.1 Synthetic Routes: Several synthetic routes exist for Compound X. One common method involves the condensation of 5-chloro-1H-indole-3-carbaldehyde with 2-(6-chloropyridazin-3-yl)ethylamine, followed by cyclization to form the piperidine ring. The reaction typically occurs under reflux conditions in an appropriate solvent (e.g., ethanol or dichloromethane).

2.2 Industrial Production: In industrial settings, Compound X is synthesized using scalable processes. These may involve high-yield reactions, purification steps, and optimization for cost-effectiveness. specific proprietary methods employed by manufacturers are often confidential.

Chemical Reactions Analysis

Compound X undergoes various chemical reactions:

    Oxidation: It can be oxidized to form its corresponding carboxylic acid derivative.

    Reduction: Reduction of the carboxamide group yields the corresponding amine.

    Substitution: The chlorine atoms on the indole and pyridazine rings are susceptible to nucleophilic substitution reactions.

Scientific Research Applications

4.1 Medicinal Chemistry:

    Anticancer Properties: Compound X exhibits promising anticancer activity by targeting specific cellular pathways. Researchers are investigating its potential as a novel chemotherapeutic agent.

    Neuropharmacology: Studies suggest that Compound X interacts with neurotransmitter receptors, impacting neuronal function. It may have applications in treating neurological disorders.

4.2 Chemical Biology:

    Protein Kinase Inhibition: Compound X inhibits certain protein kinases involved in cell signaling. Researchers explore its role in modulating cellular processes.

    Enzyme Inhibitors: It shows inhibitory effects against specific enzymes, making it relevant for drug discovery.

4.3 Industry:

    Agrochemicals: Compound X’s structural features make it suitable for designing herbicides or fungicides.

    Materials Science: Its unique scaffold may inspire novel materials with desirable properties.

Mechanism of Action

The precise mechanism of action remains an active area of research. Compound X likely interacts with cellular targets, affecting signaling pathways, gene expression, and protein function. Further studies are needed to elucidate its detailed mode of action.

Comparison with Similar Compounds

Compound X stands out due to its hybrid structure, combining features from indoles, pyridazines, and piperidines. Similar compounds include:

    Compound Y: Shares the indole-piperidine core but lacks the pyridazine ring.

    Compound Z: Contains the pyridazine moiety but lacks the indole fragment.

Properties

Molecular Formula

C20H21Cl2N5O

Molecular Weight

418.3 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide

InChI

InChI=1S/C20H21Cl2N5O/c21-15-3-4-17-16(10-15)13(11-24-17)7-8-23-20(28)14-2-1-9-27(12-14)19-6-5-18(22)25-26-19/h3-6,10-11,14,24H,1-2,7-9,12H2,(H,23,28)

InChI Key

BJXYFOLHQBRYGF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)NCCC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

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